sodium;ethenyl acetate;ethyl prop-2-enoate;furan-2,5-dione

Description

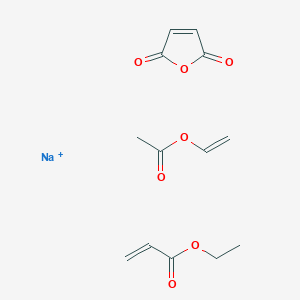

2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt is a complex polymeric compound. It is synthesized through the polymerization of ethyl ester of 2-propenoic acid, ethenyl acetate, and 2,5-furandione, followed by hydrolysis and neutralization with sodium hydroxide. This compound is known for its unique properties, making it valuable in various industrial and scientific applications.

Properties

CAS No. |

111560-38-4 |

|---|---|

Molecular Formula |

C13H16NaO7+ |

Molecular Weight |

307.25 g/mol |

IUPAC Name |

sodium;ethenyl acetate;ethyl prop-2-enoate;furan-2,5-dione |

InChI |

InChI=1S/C5H8O2.C4H2O3.C4H6O2.Na/c1-3-5(6)7-4-2;5-3-1-2-4(6)7-3;1-3-6-4(2)5;/h3H,1,4H2,2H3;1-2H;3H,1H2,2H3;/q;;;+1 |

InChI Key |

AEFMHGISUFGBLA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=C.CC(=O)OC=C.C1=CC(=O)OC1=O.[Na+] |

Canonical SMILES |

CCOC(=O)C=C.CC(=O)OC=C.C1=CC(=O)OC1=O.[Na+] |

Other CAS No. |

111560-38-4 |

Synonyms |

2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt involves several steps:

Polymerization: The initial step involves the polymerization of ethyl ester of 2-propenoic acid, ethenyl acetate, and 2,5-furandione. This reaction is typically carried out in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.

Hydrolysis: The resulting polymer is then subjected to hydrolysis using an aqueous solution of sodium hydroxide. This step converts the ester groups into carboxylate groups, resulting in the formation of the sodium salt of the polymer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Polymerization: Large-scale polymerization is carried out in reactors equipped with temperature control systems to ensure consistent polymer quality.

Continuous Hydrolysis: The hydrolysis step is performed in continuous flow reactors to maintain a steady production rate and ensure complete conversion of ester groups to carboxylate groups.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt undergoes various chemical reactions, including:

Substitution Reactions: The carboxylate groups in the polymer can participate in nucleophilic substitution reactions with electrophiles.

Cross-linking Reactions: The polymer can undergo cross-linking reactions with multifunctional reagents, enhancing its mechanical properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under mild basic conditions.

Cross-linking: Reagents such as divinylbenzene or ethylene glycol dimethacrylate are used under radical initiation conditions.

Major Products

The major products formed from these reactions include cross-linked polymers with enhanced mechanical strength and substituted polymers with modified chemical properties.

Scientific Research Applications

2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt has diverse applications in scientific research:

Chemistry: Used as a precursor for the synthesis of advanced materials and as a functional polymer in various chemical reactions.

Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.

Medicine: Utilized in the formulation of hydrogels for wound healing and controlled drug release.

Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt involves its interaction with various molecular targets:

Molecular Targets: The carboxylate groups in the polymer can interact with metal ions, proteins, and other biomolecules, facilitating its use in biomedical applications.

Pathways Involved: The polymer can form complexes with metal ions, enhancing its stability and functionality in various applications.

Comparison with Similar Compounds

Similar Compounds

Poly(acrylic acid-co-maleic acid): Similar in structure but lacks the ethenyl acetate component.

Poly(ethylene-co-vinyl acetate): Contains ethenyl acetate but lacks the carboxylate functionality.

Poly(methyl methacrylate-co-maleic anhydride): Similar polymer backbone but different ester and anhydride components.

Uniqueness

2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt is unique due to its combination of carboxylate groups, ester groups, and ethenyl acetate units. This unique combination imparts distinct chemical and physical properties, making it versatile for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.